Cas no 57597-64-5 (2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo-)

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo-

- 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde

- 7-(diethylamino)-2-oxochromene-3-carbaldehyde

- 7-?(diethylamino)?-?2-?oxo-2H-?1-?Benzopyran-?3-?carboxaldehyde

- 7-(Diethylamino)coumarin-3-carboxaldehyde

- 7-Diethylamino-2-oxo-2H-benzopyran-3-carboxyaldehyde

- 7-Diethylamino-2-oxo-2H-chromen-3-carbaldehyde

- 7-(Diethylamino)-3-formylcoumarin

- 7-diethylamino-2-oxo-2H-chromen-3-carbaldehyd

- Oprea1_229381

- AS-70397

- Oprea1_769062

- SR-01000367642-1

- MFCD00438856

- AKOS000666954

- BCP09862

- FT-0739510

- 7-Diethylamino coumarin-3-aldehyde

- NCGC00245461-01

- 7-Diethylamino-3-formylcoumarin

- 7-(diethylamino)-2-oxo-1-benzopyran-3-carboxaldehyde

- 7-(diethylamino)-2-oxidanylidene-chromene-3-carbaldehyde

- LCZC1807

- SMR000121650

- 7-Diethylamino-3-formylcoumarin, AldrichCPR

- 57597-64-5

- BDBM66107

- 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde

- SCHEMBL61603

- SR-01000367642

- 7-(diethylamino)-2-oxo-2h-chromene-3-carboxaldehyde

- 7-(?CS???) F? thorn-3-??

- cid_143191

- HMS2350C21

- DTXSID40970031

- 7-(diethylamino)-2-keto-chromene-3-carbaldehyde

- SY336089

- AMY41615

- CS-0127686

- MLS000529175

- CHEMBL1583960

- W18767

- 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde

- 7-diethylamino-coumarin-3-aldehyde

- 7-Diethylaminocoumarin-3-aldehyde

- DB-207868

- DA-35916

-

- MDL: MFCD00438856

- インチ: InChI=1S/C14H15NO3/c1-3-15(4-2)12-6-5-10-7-11(9-16)14(17)18-13(10)8-12/h5-9H,3-4H2,1-2H3

- InChIKey: HWQSZPUCHJKWLS-UHFFFAOYSA-N

- ほほえんだ: C(N(CC)C1C=CC2C=C(C=O)C(=O)OC=2C=1)C

計算された属性

- せいみつぶんしりょう: 245.10525

- どういたいしつりょう: 245.105

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.6A^2

じっけんとくせい

- 密度みつど: 1.273±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 168-170 ºC (ethanol )

- ふってん: 452.7°C at 760 mmHg

- フラッシュポイント: 227.6°C

- 屈折率: 1.646

- ようかいど: 極微溶性(0.12 g/l)(25ºC)、

- PSA: 46.61

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198326-1g |

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde |

57597-64-5 | 98% | 1g |

¥1353.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198326-100mg |

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde |

57597-64-5 | 98% | 100mg |

¥338.00 | 2024-05-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D909043-1g |

7-(DiethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde |

57597-64-5 | ≥95% | 1g |

2,740.00 | 2021-05-17 | |

| Alichem | A449041643-1g |

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde |

57597-64-5 | 95% | 1g |

$413.40 | 2023-09-01 | |

| Alichem | A449041643-5g |

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde |

57597-64-5 | 95% | 5g |

$1240.20 | 2023-09-01 | |

| eNovation Chemicals LLC | D769008-100mg |

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo- |

57597-64-5 | 95% | 100mg |

$85 | 2024-06-07 | |

| Chemenu | CM100998-1g |

7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde |

57597-64-5 | 95% | 1g |

$473 | 2021-08-06 | |

| Chemenu | CM100998-5g |

7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde |

57597-64-5 | 95% | 5g |

$1422 | 2021-08-06 | |

| Aaron | AR00389W-1g |

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo- |

57597-64-5 | 98% | 1g |

$136.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D769008-5g |

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo- |

57597-64-5 | 95% | 5g |

$690 | 2024-06-07 |

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo- 関連文献

-

Santosh Kumari,S. M. Abdul Shakoor,Sadhika Khullar,Sanjay K. Mandal,Rajeev Sakhuja Org. Biomol. Chem. 2018 16 3220

-

Sima Paul,Pritam Ghosh,Partha Roy New J. Chem. 2020 44 5784

-

Ming-Yu Wu,Ting He,Kun Li,Ming-Bo Wu,Zheng Huang,Xiao-Qi Yu Analyst 2013 138 3018

-

Ming-Sen Zhu,Gang Zhang,Yu-Jie Xu,Ru Sun,Jian-Feng Ge Org. Biomol. Chem. 2023 21 1992

-

Gun-Joong Kim,Doo-Ha Yoon,Mi-Yeon Yun,Hyockman Kwon,Hyun-Joon Ha,Hae-Jo Kim RSC Adv. 2014 4 18731

-

Wanwan Qiu,Mengqi Li,Yinan Yang,Zhiquan Li,Kurt Dietliker Polym. Chem. 2020 11 1356

-

Santosh Kumari,S. M. Abdul Shakoor,Sadhika Khullar,Sanjay K. Mandal,Rajeev Sakhuja Org. Biomol. Chem. 2018 16 3220

-

Ming-Yu Wu,Kun Li,Ji-Ting Hou,Zheng Huang,Xiao-Qi Yu Org. Biomol. Chem. 2012 10 8342

-

Lili Yang,Mofan Liu,Kangjia Sheng,Xiaolu Li,Junli Du,Yaoyao Ning,Xiaoqing Wang,Jianli Li,Yongmin Zhang,Shaoping Wu New J. Chem. 2019 43 4188

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu,Jian-Jeng Ge Anal. Methods 2019 11 3523

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo-に関する追加情報

Introduction to 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo (CAS No. 57597-64-5)

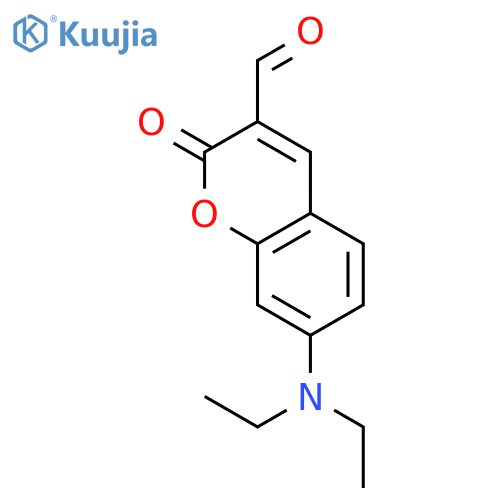

2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo, identified by its CAS number 57597-64-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the benzopyran class, which is well-known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of functional groups such as the aldehyde moiety and the diethylamino substituent enhances its reactivity and makes it a valuable scaffold for drug discovery.

The structure of 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo features a benzopyran core with an additional carbonyl group at the 3-position and a diethylamino group at the 7-position. This arrangement contributes to its unique electronic and steric properties, which are critical for its interaction with biological targets. The aldehyde group (–CHO) is particularly noteworthy as it serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives. Such modifications are often employed to optimize pharmacokinetic profiles and enhance binding affinity to therapeutic targets.

In recent years, there has been growing interest in benzopyran derivatives due to their promising applications in treating various diseases. Specifically, compounds with similar structural motifs have shown efficacy in preclinical studies against conditions such as neurodegenerative disorders, cancer, and infectious diseases. The 7-(diethylamino)-2-oxo moiety in 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo is believed to contribute to its ability to modulate enzymatic activity and signal transduction pathways. This has prompted researchers to explore its potential as a lead compound in the development of novel therapeutics.

One of the most compelling aspects of 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo is its role as a building block in medicinal chemistry. The aldehyde functionality allows for facile condensation reactions with various nucleophiles, including amines and hydrazines, facilitating the synthesis of Schiff bases and other heterocyclic compounds. These derivatives often exhibit enhanced biological activity compared to their parent structures. For instance, studies have demonstrated that certain benzopyran-based Schiff bases possess potent anti-inflammatory properties by inhibiting key pro-inflammatory enzymes such as COX-2 and LOX.

Recent advancements in computational chemistry have further illuminated the potential of 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo. Molecular docking simulations have revealed that this compound can interact with biological targets such as kinases and transcription factors, which are overexpressed in cancer cells. The diethylamino group appears to play a crucial role in stabilizing these interactions by forming hydrogen bonds and hydrophobic interactions with key residues in the target proteins. These findings align with experimental data showing that benzopyran derivatives can induce apoptosis in cancer cell lines while exhibiting minimal toxicity toward healthy cells.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in benzopyran-based drug discovery programs. Companies are actively screening libraries of related compounds to identify new leads with improved pharmacological profiles. The versatility of 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo makes it an attractive candidate for further optimization through structure-based drug design approaches. By leveraging modern techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into its molecular interactions and refine its structure for better therapeutic efficacy.

Moreover, the environmental impact of drug development has prompted investigations into sustainable synthetic routes for compounds like 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo. Green chemistry principles are being applied to minimize waste and reduce energy consumption during production. For example, catalytic methods have been explored to enhance reaction efficiency while maintaining high yields. Such efforts not only improve cost-effectiveness but also align with global initiatives to promote sustainable pharmaceutical manufacturing.

In conclusion,2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo (CAS No. 57597-64-5) represents a promising area of research with significant implications for drug development. Its unique structural features and potential biological activities make it a valuable scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicinal chemistry.

57597-64-5 (2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo-) 関連製品

- 20571-42-0(Coumarin 466)

- 127321-51-1(7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one)

- 667-91-4(9(10H)-Anthracenone,10-(diphenylmethylene)-)

- 1797187-28-0(N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)

- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)

- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)

- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)

- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)